molecular formula C17H33NOSSn B1350394 2-Ethoxy-4-(tributylstannyl)thiazole CAS No. 240816-28-8

2-Ethoxy-4-(tributylstannyl)thiazole

Cat. No.: B1350394
CAS No.: 240816-28-8
M. Wt: 418.2 g/mol
InChI Key: NBICALVSSSYBKT-UHFFFAOYSA-N
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Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of modern organic and medicinal chemistry. Thiazoles, a class of five-membered aromatic rings containing sulfur and nitrogen, are of particular importance due to their presence in a wide range of biologically active compounds. The functionalization of the thiazole (B1198619) ring at various positions allows for the fine-tuning of a molecule's properties, making the development of regioselective synthetic methods a key area of research. The introduction of an ethoxy group at the 2-position and a tributylstannyl group at the 4-position of the thiazole ring, as in the title compound, provides a unique combination of electronic and reactive properties that can be exploited in complex synthetic strategies.

Role of Organostannyl Reagents as Versatile Synthons

Organostannyl reagents, or organostannanes, have a long-standing history in organic synthesis as highly versatile intermediates. wikipedia.orglibretexts.org Their utility primarily stems from their participation in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the formation of carbon-carbon bonds between the organostannane and a variety of organic electrophiles. wikipedia.orgorganic-chemistry.org The tributylstannyl group, in particular, offers a good balance of reactivity and stability, making it a popular choice for many applications. Organostannanes are valued for their tolerance of a wide range of functional groups, their stability to air and moisture, and their generally predictable reactivity. wikipedia.org

Overview of Synthetic Utility and Research Significance for 2-Ethoxy-4-(tributylstannyl)thiazole

While specific, dedicated research on this compound is not extensively documented in publicly available literature, its synthetic utility can be inferred from the well-established reactivity of analogous 4-stannylthiazole derivatives. The primary significance of this compound lies in its potential as a nucleophilic partner in Stille cross-coupling reactions. The presence of the ethoxy group at the 2-position electron-donating can influence the reactivity of the thiazole ring and the C-Sn bond. This reagent provides a platform for the introduction of a 2-ethoxy-4-thiazolyl moiety into a target molecule, a substructure of interest in medicinal chemistry and materials science. The research significance of this compound is therefore tied to its potential to enable the synthesis of novel and complex molecules with potentially useful biological or physical properties.

A plausible synthetic route to this compound would likely involve the initial formation of a 2-ethoxythiazole (B101290) core, followed by regioselective stannylation at the 4-position. This could be achieved through the deprotonation of 2-ethoxythiazole with a strong base to form a lithiated intermediate, which is then quenched with tributyltin chloride.

The primary application of this compound is as a coupling partner in Stille reactions. This allows for the formation of a new carbon-carbon bond at the 4-position of the thiazole ring.

Below is a representative table of potential Stille coupling reactions involving this compound with various aryl halides.

EntryAryl HalideCatalystLigandSolventTemp (°C)Yield (%)
1IodobenzenePd(PPh₃)₄-Toluene11085
24-BromotoluenePd₂(dba)₃P(o-tol)₃THF10078
31-Chloro-4-nitrobenzenePd(OAc)₂SPhosDioxane12065
42-IodopyridinePdCl₂(PPh₃)₂-DMF10082

Note: The data in this table is illustrative and based on typical conditions for Stille coupling reactions of similar organostannylthiazoles. Actual yields may vary.

The research findings on related compounds suggest that the electronic nature of the aryl halide and the specific palladium catalyst and ligand system employed can significantly influence the efficiency of the coupling reaction. For instance, electron-deficient aryl halides are often more reactive, while the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for less reactive coupling partners.

The versatility of this compound as a synthon allows for the construction of a diverse range of functionalized thiazole derivatives, which are valuable scaffolds in drug discovery and materials science.

Properties

IUPAC Name

tributyl-(2-ethoxy-1,3-thiazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h4H,2H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBICALVSSSYBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NOSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376854
Record name 2-Ethoxy-4-(tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240816-28-8
Record name 2-Ethoxy-4-(tributylstannyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reactivity and Reaction Mechanisms of 2 Ethoxy 4 Tributylstannyl Thiazole

Diverse Cross-Coupling Applications of 2-Ethoxy-4-(tributylstannyl)thiazole

Organostannanes, such as this compound, are renowned for their utility in palladium-catalyzed cross-coupling reactions. The most prominent of these is the Stille reaction, which involves the coupling of an organotin compound with an organic halide or pseudohalide. While specific studies detailing the Suzuki-Miyaura coupling of the corresponding boronic acid derivative of 2-ethoxy-4-bromothiazole are not prevalent in the readily available literature, the principles of such transformations are well-established for a wide array of heterocyclic systems.

The Stille reaction is a powerful method for the formation of C-C bonds and is broadly applicable to a wide range of substrates. wikipedia.orgorganic-chemistry.orglibretexts.org The general mechanism involves a catalytic cycle with a palladium(0) complex. This cycle includes the oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation with the organostannane, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org The tributylstannyl group in this compound serves as the source of the thiazole (B1198619) nucleophile in this process.

While direct examples of Suzuki-Miyaura reactions with the boronic acid analog of this compound are scarce in published literature, this reaction is a cornerstone of modern organic synthesis for creating biaryl compounds. libretexts.orgtcichemicals.com The reaction typically involves an organoboronic acid and an organic halide, catalyzed by a palladium complex in the presence of a base. libretexts.orgnih.gov The base is crucial for the formation of a boronate species, which facilitates the transmetalation step with the palladium catalyst. nih.gov For a compound like 2-ethoxy-4-bromothiazole, a Suzuki-Miyaura reaction with an arylboronic acid would be a viable route to synthesize 2-ethoxy-4-arylthiazoles.

A study on the synthesis of 2-(o-hydroxyaryl)-4-arylthiazoles utilized a regioselective palladium(0)-catalyzed cross-coupling approach starting from 2,4-dibromothiazole. lookchem.com This research demonstrated that an aryl substituent could be selectively introduced at the 2-position via a Negishi coupling with an aryl zinc reagent, followed by a Suzuki coupling with an arylboronic acid at the 4-position. lookchem.com This highlights the feasibility of selective cross-coupling reactions on the thiazole core.

In a related context, palladium-catalyzed cross-coupling has been used for the π-extension of a 4-ethoxy-1,3-thiazole (B14430150) system via coupling with aryl alkynes, showcasing the utility of these building blocks in the synthesis of functional materials. nih.gov

Table 1: General Parameters for Stille Cross-Coupling Reactions

Parameter Typical Conditions
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃
Ligand PPh₃, AsPh₃
Solvent Toluene, DMF, THF
Additives LiCl, Cu(I) salts

| Temperature | 60-110 °C |

This table represents generalized conditions for Stille reactions and may require optimization for specific substrates like this compound.

Direct arylation through C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized organometallic reagents. researchgate.netorganic-chemistry.org In the context of thiazole chemistry, direct arylation predominantly occurs at the C5 position, which is the most electron-rich and sterically accessible site. researchgate.netorganic-chemistry.org Ligand-free palladium acetate (B1210297) has been shown to efficiently catalyze the direct arylation of thiazole derivatives with aryl bromides. researchgate.netorganic-chemistry.org

For a substrate like 2-ethoxythiazole (B101290), direct arylation would be expected to proceed at the C5 position. The ethoxy group at the 2-position is electron-donating, which would further activate the thiazole ring towards electrophilic attack by the palladium catalyst, a key step in many proposed C-H activation mechanisms.

Research has demonstrated the programmed synthesis of various arylthiazoles through sequential C-H couplings, allowing for the formation of all possible substitution patterns. rsc.org This highlights the level of control that can be achieved in the functionalization of the thiazole ring.

Table 2: Comparison of Cross-Coupling Strategies for Thiazole Functionalization

Reaction Key Reactants Position Functionalized Advantages Disadvantages
Stille Coupling Organostannane, Organic Halide Depends on stannane (B1208499) position Broad substrate scope, mild conditions Toxicity of tin reagents
Suzuki-Miyaura Coupling Organoboronic acid, Organic Halide Depends on boronic acid position Low toxicity of boron reagents, stable reagents Base-sensitive substrates can be problematic

| Direct Arylation | Thiazole, Organic Halide | Typically C5 | Atom economical, avoids organometallic reagents | Regioselectivity can be a challenge |

Electrophilic and Nucleophilic Reactivity Profiles of this compound

The electronic properties of the thiazole ring in this compound are modulated by the substituents at the 2- and 4-positions. The ethoxy group at C2 is an electron-donating group, which increases the electron density of the ring, particularly at the C5 position. Conversely, the tributylstannyl group at C4 introduces a site of latent nucleophilicity.

The primary role of the tributylstannyl group is to enable the thiazole to act as a nucleophile in palladium-catalyzed cross-coupling reactions, as discussed in the Stille reaction. The transmetalation step, where the thiazole group is transferred from tin to palladium, is a key feature of this nucleophilic character. The ease of this transfer is influenced by the electronic nature of the thiazole ring and the specific reaction conditions.

The thiazole ring itself can undergo electrophilic substitution. The electron-donating 2-ethoxy group directs electrophiles primarily to the C5 position. Therefore, in reactions with electrophiles such as halogens, acylating agents, or nitrating agents, functionalization at the C5 position of this compound would be the expected outcome. It is important to note that the tributylstannyl group can also be cleaved by strong electrophiles.

Unconventional Reaction Pathways: Halogen Dance and Rearrangements in Thiazole Systems

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.netclockss.orgresearchgate.net This reaction proceeds through a series of deprotonation and metal-halogen exchange steps. jst.go.jp While there are no specific reports of a halogen dance involving this compound, the principles of this reaction have been extensively studied in various thiazole systems. researchgate.netresearchgate.netjst.go.jpnih.gov

For instance, long-range halogen dance reactions have been observed in dihalogenated bithiazole systems, where a halogen atom migrates from one thiazole ring to another upon treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). jst.go.jpnih.gov The driving force for this migration is often the formation of a more stable carbanion intermediate. jst.go.jp

In the context of this compound, a hypothetical halogen dance could be envisioned if a halogen were present on the ring, for example at the 5-position. Treatment with a strong base could potentially induce migration of the halogen to another position, although the presence of the stannyl (B1234572) group would likely influence the regiochemical outcome of such a reaction.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-ethoxy-4-bromothiazole
2-ethoxy-4-arylthiazole
2,4-dibromothiazole
2-(o-hydroxyaryl)-4-arylthiazole
arylboronic acid
aryl zinc reagent

Elucidation of Reaction Mechanisms Involving this compound

The palladium-catalyzed Stille reaction is the primary transformation involving this compound for the formation of carbon-carbon bonds. The generally accepted mechanism proceeds through a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The specific kinetics and energy profile of this cycle for this compound will be influenced by the electron-donating nature of the ethoxy group on the thiazole ring.

Transition State Analysis and Energy Landscapes for C-C Bond Formation

Detailed computational studies providing specific transition state energies for this compound are not available. However, a qualitative understanding can be derived from the general mechanism of the Stille reaction. The formation of the C-C bond occurs during the reductive elimination step from a diaryl- or aryl-vinyl-palladium(II) intermediate.

The transition state for this step is thought to be a three-center, concerted process where the two organic groups and the palladium atom are involved in the bond-forming event. The energy of this transition state, and thus the rate of reductive elimination, is sensitive to the steric and electronic properties of the coupling partners. The electron-rich 2-ethoxythiazole moiety is expected to facilitate the reductive elimination step, potentially lowering the activation energy barrier for C-C bond formation.

Below is a hypothetical representation of the key energetic features in the Stille coupling of this compound with an organic halide (R-X).

Catalytic Cycle StepDescriptionRelative Energy Level
Oxidative AdditionPd(0) inserts into the R-X bond to form a Pd(II) complex.Intermediate
TransmetalationThe thiazole group is transferred from tin to palladium, displacing the halide. This step often has the highest energy transition state.Rate-Limiting Transition State
Reductive EliminationThe two organic groups are coupled, forming the final product and regenerating the Pd(0) catalyst.Transition State

Role of the Tributylstannyl Group in Reaction Kinetics and Selectivity

The tributylstannyl group is not merely a spectator; it plays a critical role in both the speed and the outcome of the Stille reaction.

Contribution to Selectivity: The tributylstannyl group is instrumental in ensuring the high selectivity of the Stille reaction.

Regioselectivity: The placement of the stannyl group at the C4 position of the thiazole ring dictates that the new carbon-carbon bond will form exclusively at this position.

Chemoselectivity: In the transmetalation step, there is a strong preference for the transfer of the sp²-hybridized thiazole carbon over the sp³-hybridized butyl carbons. This preferential transfer is a key feature of the Stille reaction, ensuring that the desired cross-coupled product is formed with high fidelity and minimizing the formation of byproducts from the transfer of the butyl groups.

The following table summarizes the key functions of the tributylstannyl group in the context of the Stille reaction.

FunctionMechanistic RoleImpact on Reaction Outcome
Nucleophile SourceDelivers the 2-ethoxythiazole moiety to the palladium catalyst.Enables the crucial transmetalation step.
StabilityThe covalent nature of the C-Sn bond imparts air and moisture stability, and tolerance to many functional groups. wikipedia.orgrsc.orgAllows for a broad scope of reaction partners and conditions.
Selective Group TransferFacilitates the preferential transfer of the thiazole group over the butyl groups.Ensures the formation of the desired product with high purity.

Strategic Applications of 2 Ethoxy 4 Tributylstannyl Thiazole in Chemical Synthesis and Materials Science

Building Block for Complex Heterocycle and Natural Product Synthesis

The utility of 2-Ethoxy-4-(tributylstannyl)thiazole as a synthetic intermediate is most prominently demonstrated in its application as a building block for the construction of complex heterocyclic systems and the total synthesis of natural products. The tributylstannyl group at the 4-position of the thiazole (B1198619) ring serves as a versatile functional handle for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. wikipedia.org This reaction enables the formation of a carbon-carbon bond between the thiazole ring and a variety of organic electrophiles, providing a convergent and efficient route to elaborate thiazole-containing molecules.

Key Reaction: Stille Cross-Coupling wikipedia.org

Reactants: this compound and an organic halide/triflate

Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)

Product: 4-Substituted-2-ethoxythiazole

The ability to introduce diverse functionalities at the C4 position is of paramount importance in medicinal chemistry for structure-activity relationship (SAR) studies, where small changes to a molecule's structure can lead to significant differences in biological activity.

For example, a complex bioactive molecule containing a 2-ethoxy-4-arylthiazole moiety could be synthesized by coupling this compound with a suitably functionalized aryl halide. This strategy allows for the late-stage introduction of the thiazole unit, which can be advantageous if the thiazole ring is sensitive to reaction conditions used in the earlier steps of the synthesis. The thiazole moiety is found in a variety of natural products with potent biological activities, including antibiotics and anticancer agents.

Bioactive Scaffold Class Significance of Thiazole Moiety Potential Synthetic Application
Thiazole-containing peptidesEssential for biological activity, often involved in binding to target proteins.Introduction of a modified thiazole amino acid building block.
Antitumor agentsContributes to the molecule's ability to interact with biological targets like microtubules. nih.govLate-stage installation of the thiazole ring to improve convergence.
Enzyme inhibitorsActs as a key pharmacophore, interacting with the active site of an enzyme.Facile generation of analogs for SAR studies.

Development of Advanced Organic Materials

The unique electronic properties of the thiazole ring, characterized by its electron-deficient nature, make it an attractive component for the design of advanced organic materials. nih.gov this compound serves as a valuable building block for the incorporation of the 2-ethoxythiazole (B101290) unit into conjugated polymers and oligomers for various optoelectronic applications.

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electrons and interesting electronic and optical properties. mdpi.com The Stille coupling is a powerful tool for the synthesis of well-defined conjugated polymers. researchgate.net By employing this compound as a monomer in palladium-catalyzed polymerization reactions with dihaloaromatic or dihaloheteroaromatic comonomers, polymers containing the 2-ethoxythiazole unit can be readily prepared.

The incorporation of the electron-deficient thiazole ring into a polymer backbone can significantly influence the material's electronic properties, such as its electron affinity and band gap. The ethoxy group can further modulate these properties through its electron-donating character and can also enhance the solubility and processability of the resulting polymers. These materials have potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. mdpi.comresearchgate.net

Thiazole-based materials have shown significant promise as organic semiconductors. nih.gov The planar structure of the thiazole ring can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport. By incorporating 2-ethoxythiazole units into small molecules or polymers, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for their performance in organic electronic devices.

In the context of organic photovoltaics (OPVs), thiazole-containing polymers can act as either the electron donor or electron acceptor component in the active layer of a solar cell. The ability to systematically modify the structure of these materials using building blocks like this compound is essential for optimizing their performance and achieving higher power conversion efficiencies. The electron-deficient nature of the thiazole ring makes it a particularly interesting component for n-type (electron-transporting) organic semiconductors. rsc.org

Material Property Influence of 2-Ethoxythiazole Unit Potential Application
Electron AffinityIncreased due to the electron-deficient thiazole ring.n-type organic semiconductors, electron acceptors in OPVs.
Band GapCan be tuned by copolymerization with other aromatic units.Active layer in OLEDs and OPVs.
SolubilityThe ethoxy and tributyl groups can improve solubility in organic solvents.Solution-processable organic electronic devices.
MorphologyThe planar thiazole unit can promote ordered packing in thin films.High-mobility OFETs.

Precursor in Fine Chemical and Agrochemical Synthesis

Beyond its applications in complex synthesis and materials science, this compound also holds potential as a precursor in the synthesis of various fine chemicals and agrochemicals. The thiazole ring is a common scaffold in many commercially important molecules in these sectors.

The ability to easily introduce the 2-ethoxythiazole moiety via Stille coupling provides a valuable tool for the synthesis of novel derivatives with potential applications as pharmaceuticals, fragrances, dyes, and agrochemicals such as fungicides, herbicides, and insecticides. While specific, large-scale industrial applications of this compound are not widely documented in publicly available literature, its chemical properties make it a strong candidate for use in the discovery and development of new chemical entities in these fields. The commercial availability of this compound from various suppliers underscores its utility in research and development. guidechem.com

Spectroscopic Characterization and Structural Analysis of 2 Ethoxy 4 Tributylstannyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei within a molecule. For 2-Ethoxy-4-(tributylstannyl)thiazole, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethoxy group, the tributylstannyl group, and the thiazole (B1198619) ring proton. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), with coupling between them. The tributylstannyl group will show a complex set of overlapping multiplets in the aliphatic region for the three butyl chains. The single proton on the thiazole ring at the C5 position is anticipated to appear as a singlet, with its chemical shift influenced by the adjacent sulfur atom and the tributylstannyl group at C4.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the two carbons of the ethoxy group, the eight distinct carbons of the three butyl chains in the tributylstannyl group (four carbons per chain, but with potential for some overlap depending on the magnetic environment), and the three carbons of the thiazole ring. The chemical shifts of the thiazole carbons (C2, C4, and C5) are particularly diagnostic of the substitution pattern.

Heteronuclear NMR, specifically ¹¹⁹Sn NMR, is crucial for directly observing the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the nature of the substituents attached to it. For this compound, a single resonance is expected in the typical range for tetraorganostannanes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiazole-H5 ~7.0-7.5 -
Ethoxy-CH₂ ~4.4-4.6 (q) ~60-65
Ethoxy-CH₃ ~1.3-1.5 (t) ~14-16
Sn-Butyl-α-CH₂ ~1.0-1.2 (t) ~9-12
Sn-Butyl-β-CH₂ ~1.5-1.7 (m) ~28-30
Sn-Butyl-γ-CH₂ ~1.2-1.4 (m) ~26-28
Sn-Butyl-δ-CH₃ ~0.8-1.0 (t) ~13-15
Thiazole-C2 - ~165-170
Thiazole-C4 - ~150-155

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the ethoxy group, and within each of the butyl chains of the tributylstannyl group, confirming their individual spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.comyoutube.com The HMQC/HSQC spectrum would definitively link the proton signals of the ethoxy and tributyl groups to their corresponding carbon signals listed in Table 1. For instance, the singlet of the thiazole H5 proton would correlate with the thiazole C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comyoutube.com HMBC is crucial for piecing together the entire molecular structure. Key expected correlations would include:

The thiazole H5 proton showing a correlation to the thiazole C4 (two bonds) and C2 (four bonds, likely weak or unobserved).

The ethoxy -O-CH₂- protons correlating to the thiazole C2 carbon.

The α-CH₂ protons of the tributylstannyl group showing correlations to the thiazole C4 carbon and the ¹¹⁹Sn atom.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₇H₃₃NOSSn. The experimentally measured exact mass should be in close agreement with the theoretically calculated mass for this formula, confirming the compound's identity. The characteristic isotopic pattern of tin (with several major isotopes) would also be a key feature in the mass spectrum.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. sigmaaldrich.com The analysis of these fragments provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Loss of butyl radicals: A common fragmentation pathway for tributylstannyl compounds is the sequential loss of butyl radicals (•C₄H₉) from the tin atom.

Cleavage of the ethoxy group: Fragmentation may occur through the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) from the thiazole ring.

Ring cleavage of the thiazole moiety: The thiazole ring itself can undergo cleavage, leading to smaller fragment ions. nih.gov

Table 2: Plausible Fragment Ions in the MS/MS Spectrum of this compound

m/z of Precursor Ion Plausible Fragment Ion Neutral Loss
[M]+ [M - C₄H₉]+ C₄H₉•
[M]+ [M - 2(C₄H₉)]+ 2(C₄H₉)•
[M]+ [M - OC₂H₅]+ OC₂H₅•

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations: Aliphatic C-H stretches from the ethoxy and tributyl groups would appear in the region of 2850-3000 cm⁻¹. The aromatic C-H stretch of the thiazole ring would be at a slightly higher frequency, around 3100 cm⁻¹.

C=N and C=C stretching vibrations: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are expected in the 1500-1650 cm⁻¹ region.

C-O stretching vibrations: The C-O stretch of the ethoxy group would likely appear as a strong band in the 1050-1250 cm⁻¹ range.

Sn-C stretching vibrations: The vibrations associated with the tin-carbon bonds of the tributylstannyl group typically appear in the lower frequency region of the IR spectrum, around 500-600 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also be useful for observing the vibrations of the molecule, particularly for the non-polar bonds such as the C-S and Sn-C bonds, which may show weak absorptions in the IR spectrum.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Thiazole C-H Stretching ~3100
Aliphatic C-H Stretching 2850-3000
Thiazole Ring C=N, C=C Stretching 1500-1650
Ethoxy C-O Stretching 1050-1250

X-ray Crystallography for Solid-State Structure Determination of Thiazole Analogues

As no crystal structure for this compound is currently reported, its solid-state structure can be anticipated by analyzing the X-ray crystallographic data of related substituted thiazoles and organotin compounds. tandfonline.comresearchgate.netmdpi.comnih.gov

The thiazole ring is a planar, five-membered aromatic heterocycle. wikipedia.org The ethoxy group at the 2-position will have a C-O-C bond angle of approximately 109.5°, and the ethyl group will likely adopt a staggered conformation to minimize steric hindrance.

The geometry around the tin atom in the tributylstannyl group is expected to be tetrahedral, with the tin atom bonded to three butyl groups and the C4 carbon of the thiazole ring. The Sn-C bond lengths will be in the typical range for tetraorganotin compounds. The butyl chains will likely exhibit conformational flexibility in the solid state.

Table 2 presents expected crystallographic parameters for this compound based on the analysis of analogous substituted thiazole and organotin crystal structures. These values are illustrative and would require experimental determination for confirmation.

Table 2: Expected Crystallographic Parameters for Thiazole Analogues tandfonline.commdpi.comnih.gov

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
a (Å)10-15
b (Å)8-12
c (Å)15-20
β (°)90-105 (for monoclinic)
Z (molecules/unit cell)4 or 8

Computational Chemistry and Theoretical Understanding of 2 Ethoxy 4 Tributylstannyl Thiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT methods can accurately predict geometries, energies, and other electronic characteristics of medium to large-sized molecules like 2-Ethoxy-4-(tributylstannyl)thiazole, offering a balance between computational cost and accuracy. mdpi.comresearchgate.net

Electronic Structure and Charge Distribution: The presence of nitrogen and sulfur heteroatoms in the thiazole (B1198619) ring leads to an uneven distribution of electron density. The nitrogen atom typically acts as an electron-withdrawing group, while the sulfur atom can be slightly electropositive. researchgate.netresearchgate.netasianpubs.org The ethoxy group at the 2-position is an electron-donating group, which increases the electron density on the ring, particularly at the C2 and N3 positions. Conversely, the tributylstannyl group at the C4 position influences the electronic structure through both inductive and hyperconjugative effects.

Natural Bond Orbital (NBO) analysis is a common computational method to quantify charge distribution. The analysis for this compound would likely reveal a significant negative charge on the nitrogen atom and a positive charge on the sulfur atom. The carbon atom bonded to the tin (C4) would be more electronegative than the tin atom, leading to a polarized C-Sn bond.

Illustrative NBO Charges from DFT Calculations

Atom Calculated Natural Charge (e)
S1 +0.25
C2 +0.15
N3 -0.50
C4 -0.20
C5 -0.10

Note: This data is illustrative, based on typical values for similar substituted thiazoles and organotin compounds, and represents the output of a hypothetical DFT/NBO calculation.

Aromaticity Analysis: Thiazoles are considered aromatic compounds due to their planar structure and delocalized π-electron system. wikipedia.orgnih.gov Computational methods can quantify this aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of the ring to measure the magnetic shielding. A negative NICS value is indicative of aromatic character. For the thiazole ring in this molecule, a negative NICS(0) value would be expected, confirming its aromaticity, although this may be slightly perturbed by the substituents.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comtaylorandfrancis.com The energy, shape, and location of these orbitals are critical in determining how a molecule will interact with other reagents. youtube.comlibretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the sulfur atom, making these sites nucleophilic. The LUMO, conversely, is often associated with the organostannyl group, particularly the antibonding σ(C-Sn) orbital, and the π system of the thiazole ring. The energy of the HOMO (E_HOMO) indicates the electron-donating ability, while the energy of the LUMO (E_LUMO) reflects the electron-accepting ability. taylorandfrancis.com

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and stability. researchgate.netnih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The electron-donating ethoxy group would raise the HOMO energy, while the tributylstannyl group would influence both orbitals, collectively resulting in a moderate energy gap. This electronic configuration is crucial for the compound's participation in reactions like the Stille cross-coupling, where the C-Sn bond is cleaved.

Calculated FMO Properties

Property Illustrative Calculated Value (eV)
HOMO Energy -5.8
LUMO Energy -0.9

Note: This data is illustrative and based on typical DFT calculation results for similar organometallic and heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD is particularly useful for analyzing the conformational flexibility of the tributylstannyl group and understanding intermolecular interactions in different environments.

The three butyl chains attached to the tin atom are highly flexible, with multiple rotatable C-C and Sn-C bonds. This flexibility results in a large number of possible conformations. MD simulations can explore the conformational space by simulating the movement of atoms over time, governed by a force field. researchgate.net The results can identify the most populated or lowest-energy conformations of the butyl chains. These studies often show that the butyl groups are highly mobile and can adopt various orientations, which can sterically influence the reactivity at the thiazole ring. acs.org

Furthermore, MD simulations can model the interactions between this compound and solvent molecules or other reactants. nih.gov These simulations can reveal information about solvation shells, hydrogen bonding potential (though limited for this molecule), and van der Waals interactions, which are the primary driving forces for binding and recognition processes. nih.gov

In Silico Modeling of Reaction Mechanisms and Catalysis in Organostannyl Thiazole Chemistry

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. For this compound, the most significant reaction is the Palladium-catalyzed Stille cross-coupling. In silico studies, primarily using DFT, can map out the entire catalytic cycle. nih.gov

These studies involve calculating the geometries and energies of all reactants, intermediates, and transition states involved in the key steps of the Stille coupling:

Oxidative Addition: The initial step where an organic halide adds to the Pd(0) catalyst.

Transmetalation: The crucial step where the tributylstannyl group of the thiazole transfers the thiazole moiety to the palladium center, forming a new Pd-C bond. DFT calculations can model the transition state of this step, revealing the role of the ligands on palladium and the electronic factors that facilitate the transfer.

Reductive Elimination: The final step where the coupled product is released, and the Pd(0) catalyst is regenerated.

Quantitative Structure-Reactivity Relationships (QSRR) for Predictive Synthesis

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of molecules with their chemical reactivity. nih.govunimib.itmdpi.com For a class of compounds like organostannyl thiazoles, QSRR could be used to predict their reactivity in, for instance, Stille couplings under various conditions.

Developing a QSRR model involves several steps:

Data Set Generation: A series of related organostannyl thiazoles with varying substituents would be synthesized, and their reaction rates or yields in a specific reaction would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can include electronic descriptors (from DFT, like HOMO/LUMO energies, atomic charges), steric descriptors (molecular volume, surface area), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical equation that links the descriptors to the observed reactivity. mdpi.com

Validation: The model's predictive power is tested using internal and external validation sets to ensure it is robust and not overfitted. mdpi.com

A successful QSRR model could then be used to predict the reactivity of new, unsynthesized this compound analogues, guiding synthetic efforts toward molecules with desired reactivity profiles without the need for exhaustive experimental screening.

Future Prospects and Emerging Research Frontiers for 2 Ethoxy 4 Tributylstannyl Thiazole

Green Chemistry Approaches to Stannyl (B1234572) Thiazole (B1198619) Synthesis

The synthesis of organotin compounds, including stannyl thiazoles, has traditionally relied on methods that can involve hazardous reagents and generate significant waste. nih.gov The principles of green chemistry are now guiding the development of more environmentally benign synthetic routes. nih.gov Future research is focused on minimizing the environmental impact of producing 2-Ethoxy-4-(tributylstannyl)thiazole and related compounds.

Key green strategies being explored include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced side product formation compared to conventional heating. nih.govresearchgate.netrsc.orgeurekaselect.com Its application to the Hantzsch thiazole synthesis and subsequent stannylation steps could offer a more energy-efficient pathway. nih.govfigshare.com

Alternative Solvent Systems: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into greener solvents like water, ionic liquids, or deep eutectic solvents for thiazole synthesis and cross-coupling reactions is a promising frontier. nih.govrsc.org Performing Stille couplings, a key reaction of stannyl thiazoles, in water at room temperature has been demonstrated, significantly improving the environmental profile of the process. rsc.org

Catalyst-Free and Solvent-Free Conditions: The development of synthetic methods that eliminate the need for both a catalyst and a solvent represents an ideal green chemistry scenario. Microwave-assisted, catalyst-free syntheses of various heterocyclic compounds are being investigated and could potentially be adapted for stannyl thiazole precursors. figshare.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Future methodologies will likely focus on addition reactions, such as hydrostannylation of alkynes, which are inherently more atom-economical than substitution-based routes.

Green Chemistry StrategyPotential Benefit for Stannyl Thiazole Synthesis
Microwave Irradiation Reduced reaction times, higher yields, energy efficiency. nih.goveurekaselect.com
Aqueous Media Eliminates hazardous organic solvents, simplifies workup. rsc.org
Ionic Liquids Low volatility, potential for catalyst recycling. nih.gov
Catalyst-Free Reactions Reduces metal contamination and cost. figshare.com
Hydrostannylation High atom economy for creating vinylstannanes.

Catalyst Design for Sustainable and Efficient Transformations of this compound

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. wikipedia.org While highly effective, these reactions often rely on expensive and toxic precious metal catalysts. A major research frontier is the design of more sustainable and efficient catalytic systems.

Emerging areas in catalyst design include:

Heterogeneous and Recyclable Catalysts: Developing solid-supported palladium catalysts or palladium nanoparticles allows for easy separation from the reaction mixture and potential reuse, reducing cost and waste. mdpi.com Methodologies for tin-catalytic Stille reactions, where the organotin reagent is regenerated and recycled in situ, dramatically reduce the amount of tin waste, a significant drawback of traditional protocols. msu.edu

Earth-Abundant Metal Catalysis: There is a significant push to replace palladium with more abundant, less expensive, and less toxic metals like nickel, copper, or iron. researchgate.netresearchgate.netnovartis.com Nickel, in particular, has emerged as a viable alternative for various cross-coupling reactions due to its unique reactivity profile. researchgate.net The development of robust nickel-based catalysts for the transformation of stannyl thiazoles is a key objective.

Photocatalysis: Light-driven reactions offer a green alternative to thermally promoted processes. Photocatalytic Stille coupling reactions using heterogeneous semiconductor catalysts can proceed under ambient temperature, enhancing the energy efficiency and stability of the catalytic system. mdpi.com

Ligand Development: The ligand coordinated to the metal center plays a crucial role in the catalyst's activity, stability, and selectivity. The design of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can enhance the efficiency of palladium catalysts, allowing for lower catalyst loadings and milder reaction conditions.

Catalyst TypeAdvantage for Stannyl Thiazole Transformations
Palladium Nanoparticles High surface area, potential for recyclability. mdpi.com
Nickel-Based Catalysts Lower cost, earth-abundant alternative to palladium. researchgate.netresearchgate.net
Heterogeneous Photocatalysts Utilizes light energy, operates at ambient temperature. mdpi.com
Recyclable Tin Systems Minimizes toxic organotin waste. msu.edu

Integration into Emerging Functional Materials (e.g., supramolecular assemblies, responsive materials)

The rigid, aromatic thiazole core is an attractive building block for the construction of advanced functional materials. By using this compound as a precursor, the thiazole moiety can be strategically incorporated into larger, more complex architectures with tailored properties.

Future research directions include:

Supramolecular Assemblies: Thiazole and its derivatives, particularly fused systems like thiazolo[5,4-d]thiazole, are being used to construct novel supramolecular assemblies. rsc.orgrsc.org These structures are held together by non-covalent interactions (e.g., hydrogen bonding, π-π stacking) and can exhibit interesting properties like photochromism. rsc.org this compound provides a route to synthesize the fundamental units for these assemblies.

Coordination Polymers and MOFs: The nitrogen and sulfur atoms in the thiazole ring can coordinate to metal ions, making thiazole derivatives excellent ligands for creating coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials have potential applications in luminescence, sensing, and catalysis.

Responsive Materials: Thiazole-containing systems, such as those based on thiazolothiazole viologens, have been shown to exhibit electrochromic behavior, changing color in response to an electrical potential. researchgate.net This makes them promising for applications in smart windows and electronic displays. The synthesis of the core components for these multi-responsive materials can be facilitated by cross-coupling reactions involving stannyl thiazole precursors.

Organic Electronics: The electronic properties of the thiazole ring make it a valuable component in polymers for organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com Stille coupling is a key method for synthesizing the conjugated polymers used in these devices, highlighting the potential role of this compound.

Exploration of Novel Reactivity Patterns and Synthetic Methodologies for Thiazole Stannanes

While the Stille reaction is the most common transformation for stannyl thiazoles, there is ongoing research to uncover new reactivity patterns and develop more versatile synthetic methods. This exploration aims to expand the synthetic chemist's toolkit and enable the creation of previously inaccessible molecular structures.

Frontiers in this area involve:

Alternative Cross-Coupling Reactions: Investigating the participation of stannyl thiazoles in other types of cross-coupling reactions beyond the traditional Stille protocol. This could include exploring different coupling partners or catalyst systems that promote unique bond formations.

Transmetalation to Other Metals: The tributylstannyl group can be exchanged for other metals (transmetalation), generating different organometallic reagents (e.g., organoboron, organozinc) with complementary reactivity. This allows access to a wider range of cross-coupling reactions, such as the Suzuki or Negishi couplings, from a single stannane (B1208499) precursor.

Direct Functionalization: Developing methods for the direct functionalization of the thiazole ring that bypass the need for stannylation could provide more step-economical routes to complex thiazole derivatives. However, stannanes remain crucial for accessing specific isomers and for their reliability in complex molecule synthesis.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, where the initial cross-coupling of the stannyl thiazole triggers subsequent intramolecular cyclizations or rearrangements. Such cascade reactions can rapidly build molecular complexity from simple starting materials. elsevierpure.com Research into the reactions of other tributylstannyl heterocycles, such as pyrazoles and isoxazoles, provides a roadmap for exploring similar novel transformations with thiazole stannanes. elsevierpure.comelsevierpure.com

Q & A

Basic: What are the key synthetic routes for 2-Ethoxy-4-(tributylstannyl)thiazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves halogen-stannane exchange or direct stannylation of thiazole precursors. For example, tributylstannyl groups are introduced via palladium-catalyzed Stille coupling, where halogenated thiazoles (e.g., 4-bromo-2-ethoxythiazole) react with tributyltin reagents under inert conditions . Solvent choice (e.g., THF or DMF) and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yields, with optimal temperatures ranging from 60–80°C. Evidence from similar compounds shows that prolonged reaction times (>12 hours) may degrade the stannyl group, reducing yields .

Advanced: How can researchers optimize Stille coupling reactions involving this compound to minimize side reactions?

Methodological Answer:
Key strategies include:

  • Catalyst Selection : Use air-stable Pd catalysts (e.g., Pd₂(dba)₃ with AsPh₃) to suppress homocoupling of the stannane .
  • Solvent Purity : Anhydrous DMF or toluene reduces hydrolysis of the tributylstannyl group.
  • Additives : CuI or LiCl can stabilize intermediates and enhance regioselectivity .
  • Workup Protocols : Quench reactions with aqueous KF to precipitate tin byproducts, followed by column chromatography (silica gel, hexane/EtOAc) to isolate the product .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The ethoxy group appears as a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.0 ppm (OCH₂). The tributylstannyl moiety shows characteristic signals at 0.8–1.6 ppm (Sn-CH₂) .
  • FT-IR : Confirm the C-Sn bond via absorption at 500–550 cm⁻¹.
  • Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 468) and isotopic Sn patterns .

Advanced: What are the challenges in maintaining the stability of the tributylstannyl group during storage and reactions?

Methodological Answer:
The tributylstannyl group is sensitive to:

  • Oxygen/Moisture : Store under argon at –20°C in amber vials. Use molecular sieves in solvent systems .
  • Light : Prolonged exposure degrades the C-Sn bond; reactions should be shielded from UV/visible light .
  • Acidic Conditions : Avoid protic solvents (e.g., MeOH) to prevent protodestannylation. Pre-purify starting materials to remove residual acids .

Basic: What biological activities have been reported for thiazole derivatives structurally related to this compound?

Methodological Answer:
Thiazole derivatives exhibit:

  • Antimicrobial Activity : Modifications at the 4-position (e.g., aryl groups) enhance activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell wall synthesis .
  • Anticancer Potential : Stannyl groups may act as prodrugs, releasing cytotoxic tin species in vivo. For example, similar compounds inhibit topoisomerase II in leukemia cells .

Advanced: How do researchers resolve contradictions in reported synthetic yields for tributylstannyl thiazoles?

Methodological Answer:
Discrepancies often arise from:

  • Impurity Profiles : Use HPLC (C18 column, acetonitrile/water) to quantify byproducts like destannylated thiazoles .
  • Catalyst Deactivation : Trace oxygen or moisture in solvents can deactivate Pd catalysts. Employ Schlenk techniques for reproducibility .
  • Substrate Purity : Pre-purify halogenated precursors (e.g., 4-bromo-2-ethoxythiazole) via recrystallization to ≥98% purity .

Basic: What role does the ethoxy group play in the reactivity of this compound?

Methodological Answer:
The ethoxy group:

  • Electron Donation : Stabilizes the thiazole ring via resonance, enhancing electrophilic substitution at the 5-position.
  • Steric Effects : Directs cross-coupling reactions (e.g., Stille) to the 4-position by blocking adjacent sites .
  • Solubility : Improves solubility in polar aprotic solvents, facilitating homogeneous reaction conditions .

Advanced: What purification challenges arise when isolating this compound, and how are they addressed?

Methodological Answer:

  • Tin Byproducts : Use flash chromatography with silica gel pretreated with 5% Et₃N to prevent Sn adhesion .
  • Oxygen Sensitivity : Perform purifications under nitrogen using degassed solvents.
  • Co-Elution Issues : Optimize gradient elution (hexane → EtOAc) to separate stannylated products from des-stannylated analogs .

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